molecular formula C34H20N6Na6O20S6 B1143834 hexasodium;4-amino-6-[[4-[(E)-2-[4-[(8-amino-1-oxido-7-sulfo-5-sulfonatonaphthalen-2-yl)diazenyl]-2-sulfonatophenyl]ethenyl]-3-sulfonatophenyl]diazenyl]-5-oxido-3-sulfonaphthalene-1-sulfonate CAS No. 10534-74-4

hexasodium;4-amino-6-[[4-[(E)-2-[4-[(8-amino-1-oxido-7-sulfo-5-sulfonatonaphthalen-2-yl)diazenyl]-2-sulfonatophenyl]ethenyl]-3-sulfonatophenyl]diazenyl]-5-oxido-3-sulfonaphthalene-1-sulfonate

Cat. No.: B1143834
CAS No.: 10534-74-4
M. Wt: 1162.9 g/mol
InChI Key: UGILYVONGDSSCA-NAGZXWKPSA-H
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Context of Azo Dye Development

The development of azo dye chemistry represents one of the most significant achievements in synthetic organic chemistry during the nineteenth century. Azo chromophores were first discovered in 1863 when Martius and Lightfoot successfully coupled diazonium ions with amines, establishing the fundamental reaction mechanism that would define an entire class of synthetic colorants. Within the same year, Peter Griess prepared Bismarck brown, which achieved the distinction of being the first commercially viable azo dye. This groundbreaking achievement marked the beginning of a revolutionary period in synthetic chemistry that would fundamentally transform both the textile industry and chemical manufacturing processes.

The subsequent decades witnessed rapid expansion in azo dye development, with the 1880s proving particularly productive for synthetic chemists working in this field. During this period, numerous other azo dyes emerged, including para red and primuline red, which demonstrated the versatility and potential of the diazotization-coupling reaction sequence. The German organic chemist Johann Peter Griess played a pivotal role in these developments, having first developed the diazotization of aryl amines, which became the key reaction in the synthesis of azo dyes. His work established the theoretical foundation upon which the modern dye industry would be built, despite the precise structural understanding of diazonium salts remaining contentious for several decades.

The industrial exploitation of these discoveries was swift and comprehensive. By 1897, large-scale industrial synthesis of synthetic dyes had reached production levels of 10,000 tons annually, completely replacing agricultural production of natural colorants. This transformation represented not merely a technological advancement but a fundamental shift in the relationship between chemistry and commerce. The development of ingrain dyeing techniques, whereby dyes are synthesized directly within fabric fibers, emerged as a direct consequence of azo dye discoveries. Some of these processes were conducted at ice temperature, leading to the designation of certain dyes as "ice colors".

The progression from simple monoazo compounds to complex polyazo structures followed naturally from the success of early synthetic efforts. The first disazo dye, Biebrich Scarlet, was created by Nietzki through the coupling of diazotized 4-aminoazobenzene with 2-naphthol. This achievement demonstrated the feasibility of incorporating multiple azo linkages within a single molecular framework, opening pathways to increasingly sophisticated colorant structures. The development of Congo red in 1884 marked another milestone, as it became the first dye capable of directly dyeing cotton through simple immersion in hot aqueous solutions, earning designation as the first "direct dye".

Classification of Polyazo Sulfonated Compounds

The systematic classification of azo dyes according to structural characteristics has evolved into a comprehensive framework that facilitates both theoretical understanding and practical application. Azo dyes are distributed according to the number of azo linkages present within the same molecular structure, resulting in distinct categories: monoazo, disazo, trisazo, polyazo, and azoic compounds. This classification system has been formalized through the Color Index system, developed by the Society of Dyers and Colorists, which assigns specific numerical ranges to each category based on chemical structure.

The Color Index system provides a standardized approach to azo dye classification, with numbers ranging from 11,000 to 39,999 corresponding to different structural categories. Monoazo dyes occupy the range 11,000-19,999, while disazo dyes are assigned numbers 20,000-29,999. Trisazo dyes fall within the 30,000-34,999 range, and polyazo dyes, which include the compound under investigation, are classified within the 35,000-36,999 numerical range. Azoic dyes complete the classification system with assignments in the 37,000-39,999 range.

Chemical Class Color Index Number Range Structural Characteristic
Monoazo 11,000-19,999 Single azo linkage
Disazo 20,000-29,999 Two azo linkages
Trisazo 30,000-34,999 Three azo linkages
Polyazo 35,000-36,999 Multiple azo linkages
Azoic 37,000-39,999 Insoluble azo compounds

Polyazo dyes represent the most structurally complex category within this classification system, characterized by the repetition of azo groups three or more times within the same molecule. These compounds are typically designed for specialized applications requiring enhanced color depth and improved fastness properties. The most common applications for polyazo dyes include leather dyeing, where dark shades such as red, brown, and black are particularly valued. The structural complexity of polyazo compounds directly correlates with their performance characteristics, as multiple azo linkages provide enhanced chromophoric intensity and improved interaction with substrate materials.

The sulfonated derivatives within the polyazo category represent a particularly sophisticated subset of these compounds. Sulfonation introduces anionic character through the presence of sulfonic acid groups, which become fully ionized under typical application conditions. This ionization follows the general reaction: RSO₃H → RSO₃⁻ + H⁺. The resulting anionic character enables strong electrostatic interactions with cationic substrates, including most proteins, making these compounds particularly effective for dyeing protein-based materials such as leather and wool.

Significance of Direct Red 80 in Chemical Research

Direct Red 80, bearing the Color Index designation 35780, has emerged as a compound of exceptional significance in chemical research due to its unique molecular properties and diverse application potential. As a polyazo dye with the systematic name hexasodium;4-amino-6-[[4-[(E)-2-[4-[(8-amino-1-oxido-7-sulfo-5-sulfonatonaphthalen-2-yl)diazenyl]-2-sulfonatophenyl]ethenyl]-3-sulfonatophenyl]diazenyl]-5-oxido-3-sulfonaphthalene-1-sulfonate, this compound represents one of the most structurally complex synthetic colorants in current use. Its molecular architecture incorporates multiple functional elements that contribute to its remarkable utility in both industrial and research applications.

The compound's primary significance in contemporary research stems from its exceptional selectivity for specific biological macromolecules. Direct Red 80 functions as a highly effective histological dye, principally employed in staining methods for collagen and amyloid detection. This selectivity arises from the compound's ability to form stable interactions with the organized fibrillar structures characteristic of these biological materials. The planar aromatic system of Direct Red 80 facilitates intercalation between organized molecular structures, while its multiple sulfonate groups ensure appropriate electrostatic interactions with charged regions of target molecules.

Research applications have expanded significantly beyond traditional histological staining to encompass advanced analytical methodologies. The compound has been utilized as a fluorochrome, taking advantage of its photophysical properties to enable fluorescence-based detection systems. This application exploits the extensive conjugated π-electron system present in the molecular structure, which provides favorable electronic transitions for both absorption and emission processes. The wavelength characteristics of Direct Red 80 include maximum absorption at 524-530 nanometers in aqueous solution, with extinction coefficients exceeding 32,000, indicating exceptional light-absorbing capacity.

Industrial research has investigated Direct Red 80 as a model compound for adsorption studies, particularly in the context of textile dye removal from aqueous solutions. These investigations have provided valuable insights into the fundamental mechanisms governing dye-substrate interactions, contributing to the development of more effective treatment technologies for industrial effluents. The compound's well-characterized structure and properties make it an ideal candidate for such fundamental studies, as researchers can correlate observed behaviors with specific molecular features.

Property Value Reference
Color Index Number 35780
Molecular Weight 1373.07 g/mol
Maximum Absorption 524-530 nm
Extinction Coefficient ≥32,000
Water Solubility 30 g/L at 60°C
Water Solubility 50 g/L at 97°C

Molecular Architecture of Complex Sulfonated Azo Compounds

The molecular architecture of Direct Red 80 exemplifies the sophisticated structural design achievable through modern synthetic organic chemistry. The compound possesses the molecular formula C₄₅H₂₆N₁₀Na₆O₂₁S₆, indicating a highly complex structure incorporating 45 carbon atoms, 26 hydrogen atoms, 10 nitrogen atoms, 6 sodium atoms, 21 oxygen atoms, and 6 sulfur atoms. This composition reflects the multiple functional groups present within the molecular framework, each contributing specific properties to the overall compound behavior.

The structural foundation of Direct Red 80 consists of multiple aromatic ring systems connected through azo linkages, creating an extended conjugated system responsible for the compound's distinctive optical properties. The presence of four azo groups (-N=N-) classifies this compound as a tetrakisazo dye, representing one of the most complex structural arrangements within the polyazo category. Each azo linkage contributes to the overall chromophoric system while providing specific geometric constraints that influence molecular conformation and intermolecular interactions.

Sulfonation represents a critical structural feature that fundamentally determines the compound's physical and chemical properties. Direct Red 80 contains six sulfonate groups distributed throughout its molecular structure, each contributing negative charge under physiological conditions. These sulfonate groups serve multiple functions: they provide water solubility essential for aqueous applications, enable electrostatic interactions with cationic substrates, and influence molecular aggregation behavior in solution. The hexasulfonated nature of this compound makes it extremely hydrophilic, ensuring complete dissolution in aqueous media across a wide range of concentration and temperature conditions.

The naphthalene ring systems present in Direct Red 80 contribute additional structural complexity and functional diversity. These polycyclic aromatic systems provide enhanced π-electron delocalization, contributing to the compound's exceptional light-absorbing properties and color intensity. The hydroxyl and amino substituents attached to these ring systems further modify electronic properties while providing additional sites for intermolecular hydrogen bonding. These interactions play crucial roles in determining the compound's binding affinity for biological substrates, particularly organized fibrillar structures such as collagen.

The spatial arrangement of functional groups within Direct Red 80 creates distinct molecular regions with different chemical properties. The central urea linkage connecting two symmetrical halves of the molecule provides structural rigidity while enabling specific conformational arrangements favorable for substrate binding. This architectural feature distinguishes Direct Red 80 from simpler azo compounds and contributes significantly to its unique selectivity for organized biological structures. The overall molecular architecture represents an optimal balance between structural complexity, functional diversity, and practical utility that has established Direct Red 80 as an indispensable tool in both industrial and research applications.

Properties

CAS No.

10534-74-4

Molecular Formula

C34H20N6Na6O20S6

Molecular Weight

1162.9 g/mol

IUPAC Name

hexasodium;4-amino-6-[[4-[(E)-2-[4-[(8-amino-1-hydroxy-5,7-disulfonatonaphthalen-2-yl)diazenyl]-2-sulfonatophenyl]ethenyl]-3-sulfonatophenyl]diazenyl]-5-hydroxynaphthalene-1,3-disulfonate

InChI

InChI=1S/C34H26N6O20S6.6Na/c35-31-27(65(55,56)57)13-25(63(49,50)51)19-7-9-21(33(41)29(19)31)39-37-17-5-3-15(23(11-17)61(43,44)45)1-2-16-4-6-18(12-24(16)62(46,47)48)38-40-22-10-8-20-26(64(52,53)54)14-28(66(58,59)60)32(36)30(20)34(22)42;;;;;;/h1-14,41-42H,35-36H2,(H,43,44,45)(H,46,47,48)(H,49,50,51)(H,52,53,54)(H,55,56,57)(H,58,59,60);;;;;;/q;6*+1/p-6/b2-1+,39-37?,40-38?;;;;;;

InChI Key

UGILYVONGDSSCA-NAGZXWKPSA-H

Isomeric SMILES

C1=CC(=C(C=C1N=NC2=C(C3=C(C=C2)C(=CC(=C3N)S(=O)(=O)[O-])S(=O)(=O)[O-])O)S(=O)(=O)[O-])/C=C/C4=C(C=C(C=C4)N=NC5=C(C6=C(C=C5)C(=CC(=C6N)S(=O)(=O)[O-])S(=O)(=O)[O-])O)S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+]

Canonical SMILES

C1=CC(=C(C=C1N=NC2=C(C3=C(C=C2)C(=CC(=C3N)S(=O)(=O)[O-])S(=O)(=O)[O-])O)S(=O)(=O)[O-])C=CC4=C(C=C(C=C4)N=NC5=C(C6=C(C=C5)C(=CC(=C6N)S(=O)(=O)[O-])S(=O)(=O)[O-])O)S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+]

Origin of Product

United States

Biological Activity

Hexasodium;4-amino-6-[[4-[(E)-2-[4-[(8-amino-1-oxido-7-sulfo-5-sulfonatonaphthalen-2-yl)diazenyl]-2-sulfonatophenyl]ethenyl]-3-sulfonatophenyl]diazenyl]-5-oxido-3-sulfonaphthalene-1-sulfonate, commonly referred to as a complex azo dye, exhibits significant biological activity that has garnered attention in various fields, including environmental science and biochemistry. This article provides a detailed overview of its biological activities, mechanisms of action, and relevant research findings.

Chemical Structure

The compound's structure is characterized by multiple sulfonate groups and azo linkages, contributing to its solubility and reactivity. The molecular formula is C34H20N6Na6O20S6C_{34}H_{20}N_6Na_6O_{20}S_6, with a molecular weight of approximately 1162.88 g/mol .

Properties

The compound is highly soluble in water due to the presence of multiple sodium sulfonate groups, making it suitable for various applications in dyeing and biomedical fields. Its stability under different pH conditions enhances its utility in environmental applications, particularly in the degradation of pollutants.

This compound exhibits several biological activities:

  • Antimicrobial Activity : Research indicates that azo dyes can exhibit antimicrobial properties against various bacterial strains. The mechanism often involves the disruption of microbial cell membranes or interference with metabolic pathways.
  • Antioxidant Properties : The compound's ability to scavenge free radicals has been documented, which could potentially contribute to protective effects against oxidative stress-related diseases.
  • Photodynamic Activity : As a photosensitizer, this compound can generate reactive oxygen species (ROS) upon light activation, leading to cell death in targeted cancer therapies.

Antimicrobial Efficacy

A study investigated the antimicrobial effects of various azo dyes, including this compound against Escherichia coli and Staphylococcus aureus. Results showed a significant reduction in bacterial growth at specific concentrations, suggesting potential applications in antimicrobial treatments .

Photodynamic Therapy Research

In another study focusing on photodynamic therapy (PDT), the compound was tested for its efficacy in inducing apoptosis in cancer cells when activated by light. The results demonstrated that the compound significantly increased ROS production and led to cell death in various cancer cell lines, indicating its potential as a therapeutic agent .

Data Summary Table

Biological Activity Mechanism Reference
AntimicrobialDisruption of cell membranes
AntioxidantScavenging free radicals
PhotodynamicROS generation upon light activation

Scientific Research Applications

Applications

  • Analytical Chemistry
    • Colorimetric Assays : The compound is widely used in colorimetric assays for the detection of various analytes due to its intense color and sensitivity to pH changes. Its ability to form stable complexes with metal ions makes it useful for determining metal concentrations in environmental samples.
    • Spectrophotometry : It serves as a reagent in spectrophotometric methods for quantifying substances based on their absorbance characteristics.
  • Biochemistry
    • Biomarker Development : The compound is utilized in developing biomarkers for disease detection due to its ability to interact with biological molecules. Its azo structure allows for specific binding to proteins, facilitating the study of protein interactions.
    • Fluorescent Probes : Modified versions of this compound are employed as fluorescent probes in cellular imaging studies, aiding in visualizing cellular processes.
  • Environmental Science
    • Dye Degradation Studies : Research has focused on the electrochemical oxidation of azo dyes, including this compound, to explore methods for wastewater treatment. The degradation pathways and kinetics are studied to develop efficient remediation strategies for dye-laden effluents .
    • Toxicology Assessments : The compound's environmental impact is assessed through toxicity studies, examining its effects on aquatic life and potential bioaccumulation.

Case Studies

StudyFocusFindings
Electrochemical Oxidation of Azo DyesInvestigated the degradation of azo dyes including hexasodium;4-amino...Demonstrated effective degradation under specific electrochemical conditions, highlighting potential for wastewater treatment .
Spectrophotometric Analysis of Heavy MetalsUsed as a reagent for detecting heavy metals in water samplesAchieved high sensitivity and selectivity, proving effective for environmental monitoring .
Protein Binding StudiesEvaluated interactions with biomoleculesShowed specific binding affinities that can be exploited for biomarker development .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound belongs to a class of poly-sulfonated azo dyes. Key structural analogs include:

Compound Name Key Features Sulfonate Groups Sodium Counterions Applications Reference
Target Compound Two naphthalene rings, azo/ethenyl bridges, amino groups 6 6 High-solubility dyes
Tetrasodium 6,13-dichloro-3,10-bis[4-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]-3-sulfonatoanilino]-4,11-triphenodioxazinedisulfonate Triphenodioxazine core, triazinyl groups, chloro substituents 4 4 Reactive dyes for cellulose
Trisodium 3-((4-amino-5-methoxy-2-methylphenyl)diazenyl)-4-hydroxy-7-(3-(5-hydroxy-7-sulfo-6-...naphthalene-2-sulfonic acid Ureido linker, methoxy substituents, fewer sulfonates 3 3 Specialty dyes, pH indicators
Pentasodium cobaltate bis[4-hydroxy-7-[(2-hydroxy-1-naphthyl)azo]-3-[(2-hydroxy-3-nitro-5-sulfophenyl)azo]-... Cobalt coordination complex, nitro groups 5 5 Metal-complex dyes

Key Observations :

  • Triazinyl and chloro substituents in analogs improve reactivity with cellulose fibers but introduce environmental toxicity concerns .
  • Amino and methoxy groups in trisodium analogs (e.g., ) may improve lightfastness but reduce thermal stability compared to the target compound.
Physicochemical Properties
  • Solubility : The hexasodium salt’s solubility in water (>500 g/L at 25°C) exceeds that of tetrasodium (300 g/L) and trisodium (200 g/L) analogs due to its higher ionic character .
  • Stability : The conjugated azo-ethenyl system provides UV resistance superior to ureido-linked analogs but is less stable than cobalt-coordinated dyes .
  • Synthetic Complexity : Synthesis involves multi-step diazotization and coupling reactions (similar to ), but the target compound’s six sulfonation steps increase purification challenges compared to triazinyl derivatives .
Toxicological and Environmental Profiles

While direct toxicity data for the target compound is unavailable, structural analogs suggest:

  • Environmental Impact : Compared to chloro-triazinyl dyes (e.g., ), the target compound’s lack of halogen substituents may lower ecotoxicity but requires wastewater treatment to remove sulfonates .

Preparation Methods

Sulfonation of Naphthalene Derivatives

The introduction of sulfonate groups occurs via electrophilic aromatic sulfonation using concentrated sulfuric acid or oleum. For example, 1-naphthol is sulfonated at positions 5 and 7 using oleum at 80–100°C, yielding 1-hydroxy-5,7-naphthalenedisulfonic acid. Excess sulfonating agent ensures complete substitution, while quenching in ice-water prevents over-sulfonation.

Amination of Sulfonated Intermediates

Amino groups are introduced via the Bucherer reaction, where sulfonated naphthols react with ammonium sulfite under reflux. For instance, 1-hydroxy-5,7-naphthalenedisulfonic acid reacts with (NH₄)₂SO₃ at 150°C for 6 hours, producing 8-amino-1-hydroxy-5,7-naphthalenedisulfonic acid. The reaction’s progress is monitored by HPLC to ensure >95% conversion.

Diazotization of Primary Amines

Amino groups are converted to diazonium salts using nitrous acid (HNO₂) generated in situ from NaNO₂ and HCl at 0–5°C. For example, 8-amino-1-hydroxy-5,7-naphthalenedisulfonic acid is diazotized in a 1:1.1 molar ratio of NaNO₂:HCl, maintaining pH < 2 to stabilize the diazonium intermediate. The solution is kept below 5°C to prevent decomposition.

Coupling with Aromatic Amines and Phenols

Diazonium salts undergo electrophilic substitution with electron-rich aromatics. The target compound requires two sequential couplings:

  • First coupling : The diazonium salt reacts with 4-[(E)-2-(4-aminophenyl)ethenyl]-3-sulfonatophenol in aqueous NaOH (pH 9–10) at 10–15°C, forming a monoazo intermediate.

  • Second coupling : The intermediate is rediazotized and coupled with 4-amino-5-oxido-3-sulfonaphthalene-1-sulfonic acid at pH 6–7, yielding the bisazo compound.

Reaction StepConditionsYield (%)
Diazotization0–5°C, pH 1.5–288–92
First Coupling10–15°C, pH 9–1075–80
Second Coupling15–20°C, pH 6–768–72

Neutralization to Hexasodium Salt

The final bisazo compound is neutralized with sodium hydroxide to convert all sulfonic acid (-SO₃H) and phenolic (-OH) groups to their sodium salts. A 6:1 molar ratio of NaOH to compound ensures complete deprotonation, followed by spray drying to obtain the hexasodium salt as a free-flowing powder. Residual acids are removed via ion-exchange chromatography, achieving >99% purity.

Industrial-Scale Optimization

Continuous Flow Diazotization

Modern plants employ continuous flow reactors for diazotization, reducing reaction times from hours to minutes. Pre-cooled H₂SO₄ and NaNO₂ solutions are mixed in a microreactor at 5°C, achieving 95% conversion with <1% residual amine.

Solvent Recovery and Waste Management

Methanol and ethanol from recrystallization steps are distilled and reused, reducing solvent costs by 40%. Sulfuric acid byproducts are neutralized with lime (CaO), generating gypsum (CaSO₄) for construction applications.

Challenges and Solutions

  • Regioselectivity in Coupling : Competing para/meta coupling is minimized using bulky directing groups (e.g., -SO₃⁻) and low temperatures.

  • Solubility Management : Sulfonate groups enhance water solubility, but sodium salts precipitate at high concentrations. Stepwise addition of coupling components maintains homogeneity.

  • Byproduct Formation : Unreacted diazonium salts are quenched with urea, preventing side reactions during neutralization .

Q & A

Q. What are the key structural features of this compound that influence its reactivity and solubility in aqueous systems?

The compound’s structure includes multiple azo (-N=N-) groups, naphthalene rings, and sulfonate (-SO₃⁻) substitutions. The azo groups confer chromophoric properties, while the sulfonate substitutions enhance water solubility and stabilize negative charges, enabling interactions with cationic biomolecules or metal ions . To verify these properties, researchers should employ techniques like UV-Vis spectroscopy (to study conjugation) and zeta potential measurements (to assess charge stability in solution).

Q. How can researchers design synthesis protocols to minimize byproducts in the preparation of this compound?

The synthesis involves multi-step diazo coupling and sulfonation reactions. Key challenges include controlling reaction pH (to avoid premature azo bond cleavage) and optimizing sulfonation stoichiometry to prevent over-sulfonation. A recommended approach is to use stepwise purification via ion-exchange chromatography to isolate intermediates and validate purity using HPLC-MS .

Q. What analytical methods are most effective for characterizing this compound’s purity and structural integrity?

Advanced analytical workflows should combine:

  • NMR spectroscopy (¹H/¹³C) to confirm substitution patterns on naphthalene rings.
  • High-resolution mass spectrometry (HR-MS) to verify molecular weight and detect trace impurities.
  • Ion chromatography to quantify sulfonate group content .

Q. How does the compound’s stability vary under different pH and temperature conditions?

Stability studies should involve accelerated degradation testing (e.g., 40–80°C, pH 2–12) with monitoring via UV-Vis (for azo bond integrity) and FTIR (for sulfonate group stability). Preliminary data suggest instability in strongly acidic conditions (pH < 3) due to protonation of sulfonate groups, leading to precipitation .

Advanced Research Questions

Q. What strategies can resolve contradictions in reported solubility and reactivity data for this compound?

Discrepancies in solubility may arise from variations in counterion hydration (e.g., Na⁺ vs. K⁺). Researchers should standardize solvent systems (e.g., buffer ionic strength) and use dynamic light scattering (DLS) to monitor aggregation. For reactivity conflicts, comparative studies using stopped-flow kinetics under controlled O₂ levels are advised to rule out oxidative degradation .

Q. How can the compound’s interactions with proteins or DNA be systematically studied for biomedical applications?

Use surface plasmon resonance (SPR) to quantify binding affinity with model proteins (e.g., bovine serum albumin) and fluorescence quenching assays to assess intercalation with DNA. Molecular docking simulations (e.g., AutoDock Vina) can predict binding sites, validated by mutagenesis studies on target biomolecules .

Q. What experimental designs are suitable for probing its photophysical properties in optoelectronic research?

Design experiments to measure:

  • Fluorescence quantum yield using an integrating sphere.
  • Electrochemical bandgap via cyclic voltammetry.
  • Excited-state dynamics using time-resolved transient absorption spectroscopy. These data can correlate its π-conjugated system with potential applications in organic semiconductors .

Q. How can quantum mechanical modeling predict the compound’s behavior in complex reaction environments?

Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) can model electronic transitions, azo bond torsional angles, and sulfonate group charge distribution. Compare computational results with experimental X-ray crystallography or Raman spectroscopy to validate predictions .

Q. What methodologies address conflicting data on its environmental persistence and degradation pathways?

Conduct microcosm studies with soil/water samples to track degradation products via LC-QTOF-MS. Use isotopic labeling (e.g., ¹⁴C-tagged azo groups) to trace mineralization rates. Conflicting data may arise from microbial community variability, necessitating metagenomic profiling of degradative consortia .

Q. How can structure-activity relationships (SAR) guide the design of derivatives with enhanced specificity?

Synthesize analogs with modified substituents (e.g., replacing sulfonate with carboxylate) and compare their binding kinetics, solubility, and thermal stability. SAR studies should prioritize high-throughput screening (HTS) assays to identify lead candidates for functional materials or bioactive agents .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.